N-Phenyl-1,3-benzothiazol-2-amine
Description
Contextualization within Benzothiazole (B30560) Chemical Space
Benzothiazoles, which consist of a benzene (B151609) ring fused to a thiazole (B1198619) ring, represent a vital class of heterocyclic compounds. rsc.orgwikipedia.org This scaffold is prevalent in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. pcbiochemres.comijsrst.com The versatility of the benzothiazole ring system allows for substitutions at various positions, leading to a vast chemical space with diverse properties. rsc.org N-Phenyl-1,3-benzothiazol-2-amine is a specific and important derivative within this space, where the introduction of a phenyl group significantly influences its chemical reactivity and biological interactions. The synthesis of benzothiazole derivatives is a well-explored area of organic chemistry, with common methods including the condensation of 2-aminobenzenethiol with various electrophiles like aldehydes, carboxylic acids, or acyl chlorides. mdpi.comnih.gov
Significance and Diverse Research Trajectories in Organic and Medicinal Chemistry
The significance of this compound and its analogs stems from their wide-ranging applications and potential as therapeutic agents. In organic chemistry, these compounds serve as versatile intermediates for the synthesis of more complex heterocyclic systems. mdpi.comorganic-chemistry.org Research has focused on developing efficient and environmentally friendly synthetic methodologies, including the use of various catalysts and reaction conditions to improve yields and reduce reaction times. mdpi.comnih.gov
In the realm of medicinal chemistry, benzothiazole derivatives have been investigated for a plethora of pharmacological activities. rsc.orgpcbiochemres.comijsrst.com These include, but are not limited to, anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. rsc.orgmdpi.com The N-phenyl substituent in this compound can be further modified, allowing for the fine-tuning of its biological activity. For instance, the introduction of different functional groups on the phenyl ring has led to the discovery of potent and selective inhibitors of various enzymes. nih.gov This has spurred extensive research into the structure-activity relationships of these compounds, with the goal of developing novel drug candidates with improved efficacy and specificity. nih.gov
Detailed Research Findings
Recent studies have continued to expand the understanding and application of this compound and its derivatives. For example, novel synthetic routes are continuously being developed. One such method involves the reaction of 2-aminobenzenethiol with phenyl isothiocyanate.
Furthermore, research into the biological activities of these compounds remains a vibrant field. For instance, certain derivatives of this compound have been synthesized and evaluated for their potential as monoamine oxidase (MAO) inhibitors, which are relevant in the treatment of neurological disorders. tandfonline.com Other studies have focused on creating dual inhibitors, such as those targeting both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), for potential applications in pain and inflammation management. nih.gov The ability to synthesize and screen libraries of these compounds allows researchers to identify lead molecules for further development. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDFSFRIDFTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047735 | |
| Record name | Anilinobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1843-21-6 | |
| Record name | 2-Benzothiazolamine, N-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anilinobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Phenyl 1,3 Benzothiazol 2 Amine and Its Derivatives
Conventional Synthetic Routes
Traditional methods for the synthesis of the N-Phenyl-1,3-benzothiazol-2-amine scaffold have been well-established for decades. These routes typically involve cyclization and condensation reactions, which are foundational to the construction of the benzothiazole (B30560) core.
Cyclization Reactions Involving Substituted Anilines and Thioureas
A common and direct approach to 2-aminobenzothiazoles involves the oxidative cyclization of N-arylthioureas. This method often utilizes an oxidizing agent to facilitate the intramolecular C-S bond formation. For instance, the use of bromine in an acidic medium like acetic acid has been reported for the cyclization of substituted anilines and potassium thiocyanate (B1210189) to form 2-aminobenzothiazoles. sphinxsai.comresearchgate.net Similarly, N-arylthioureas can be converted to 2-aminobenzothiazoles through intramolecular C-S bond formation and C-H functionalization, sometimes employing catalytic systems like Pd(PPh3)4/MnO2 under an oxygen atmosphere. organic-chemistry.org
Another variation involves the reaction of substituted anilines with potassium thiocyanate followed by oxidative cyclization of the resulting thioureas. researchgate.net Electrophilic bromine sources, such as benzyltrimethylammonium (B79724) tribromide, have also been employed for the conversion of substituted arylthioureas to 2-aminobenzothiazoles under mild conditions. researchgate.net Iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas represents another pathway to N-benzothiazol-2-yl-amides through C(sp2)-H functionalization and C-S bond formation. organic-chemistry.org
Table 1: Examples of Cyclization Reactions for 2-Aminobenzothiazole (B30445) Synthesis
| Starting Materials | Reagents/Catalyst | Product | Reference |
| Substituted aniline (B41778), Potassium thiocyanate | Bromine, Acetic acid | 2-Amino-6-substituted benzothiazole | sphinxsai.comresearchgate.net |
| N-Arylthiourea | Pd(PPh3)4/MnO2, O2 | 2-Aminobenzothiazole | organic-chemistry.org |
| Substituted arylthiourea | Benzyltrimethylammonium tribromide | 2-Aminobenzothiazole | researchgate.net |
| 1-Acyl-3-(phenyl)thiourea | Iron catalyst, Sodium persulfate | N-Benzothiazol-2-yl-amide | organic-chemistry.org |
Condensation Reactions with 2-Aminothiophenol (B119425) Derivatives
The condensation of 2-aminothiophenol with various electrophilic partners is a cornerstone for the synthesis of 2-substituted benzothiazoles. nih.gov This versatile method allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.
Commonly, 2-aminothiophenol is reacted with aldehydes, carboxylic acids, acyl chlorides, or nitriles. researchgate.net For example, the condensation of 2-aminothiophenol with aromatic aldehydes can be achieved in refluxing toluene. nih.gov The use of catalysts can significantly improve the efficiency of these reactions. For instance, a mixture of H2O2/HCl in ethanol (B145695) has been used to catalyze the condensation of 2-aminothiophenol with aldehydes at room temperature. nih.govmdpi.com Samarium triflate has also been employed as a reusable acid catalyst for this transformation in an aqueous medium. organic-chemistry.org
Furthermore, the reaction of 2-aminothiophenol with acyl chlorides in the presence of n-tetrabutylammonium iodide (TBAI) offers a one-pot, three-component route to benzothiazoles. nih.gov
Table 2: Condensation Reactions of 2-Aminothiophenol
| 2-Aminothiophenol Reactant | Electrophilic Partner | Catalyst/Conditions | Product | Reference |
| 2-Aminothiophenol | Aromatic aldehydes | Refluxing toluene | 2-Arylbenzothiazole | nih.gov |
| 2-Aminothiophenol | Aldehydes | H2O2/HCl, Ethanol, RT | 2-Substituted benzothiazole | nih.govmdpi.com |
| 2-Aminothiophenol | Aldehydes | Samarium triflate, Aqueous medium | 2-Substituted benzothiazole | organic-chemistry.org |
| 2-Aminothiophenol | Acyl chlorides | n-Tetrabutylammonium iodide (TBAI) | 2-Substituted benzothiazole | nih.gov |
| 2-Aminothiophenol | Nitriles | Copper catalyst | 2-Substituted benzothiazole | organic-chemistry.orgacs.org |
Coupling and Substitution Reactions for C-N Bond Formation
The formation of the C-N bond is a critical step in the synthesis of N-aryl-2-aminobenzothiazoles. Various coupling and substitution reactions have been developed to achieve this transformation.
One approach involves the copper-catalyzed reaction of 2-aminobenzothiazole with aryl iodides. This intermolecular C-N cross-coupling reaction allows for the introduction of a phenyl group onto the amino group of the benzothiazole. rsc.org Another strategy is the intramolecular C-S bond coupling of N'-(substituted)-N-(2-halophenyl)thioureas, which can be promoted by a base in the absence of a transition metal. nih.gov
Palladium-catalyzed reactions have also been instrumental. For instance, the intramolecular C-S bond formation via cross-coupling between an aryl halide and a thiourea (B124793) functionality has been demonstrated for the synthesis of 2-aminobenzothiazoles. researchgate.net
Advanced and Green Chemistry Approaches
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These advanced approaches often utilize catalysis and one-pot procedures to minimize waste and improve reaction economy.
Catalytic Strategies (e.g., Copper(I)-Catalyzed, Metal-Free Photoredox Catalysis)
Catalysis plays a pivotal role in modern organic synthesis. Copper-catalyzed reactions have proven to be particularly effective for the synthesis of benzothiazole derivatives. For example, a copper(I)-catalyzed three-component synthesis of 2-N-substituted benzothiazoles has been developed involving domino condensation/S-arylation/heterocyclization reactions. nih.gov Copper catalysts are also used in the condensation of 2-aminobenzenethiols with nitriles. organic-chemistry.orgacs.org
Metal-free photoredox catalysis has emerged as a powerful green chemistry tool. Visible-light-driven photoredox catalytic cyclization of thioanilides using riboflavin (B1680620) as a photocatalyst and oxygen as a clean oxidant provides an environmentally benign route to 2-substituted benzothiazoles. rsc.org Another metal-free approach involves the use of iodine as a catalyst and molecular oxygen as the oxidant for the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas. organic-chemistry.org Furthermore, a cascade reaction of isothiocyanatobenzenes with amines, catalyzed by iodine and promoted by oxygen, offers a sustainable method for producing 2-aminobenzothiazoles without the need for transition-metal catalysts. organic-chemistry.org
Table 3: Advanced Catalytic Strategies
| Catalytic Strategy | Reactants | Catalyst/Conditions | Product | Reference |
| Copper(I)-Catalyzed | 2-Aminobenzenethiol, etc. | Copper(I) salt | 2-N-Substituted benzothiazole | nih.gov |
| Metal-Free Photoredox | Thioanilides | Riboflavin, Visible light, O2 | 2-Substituted benzothiazole | rsc.org |
| Iodine-Catalyzed | Cyclohexanones, Thioureas | Iodine, O2 | 2-Aminobenzothiazole | organic-chemistry.org |
| Iodine-Catalyzed | Isothiocyanatobenzenes, Amines | Iodine, O2 | 2-Aminobenzothiazole | organic-chemistry.org |
One-Pot and Multicomponent Reactions for Scaffold Construction
One-pot and multicomponent reactions (MCRs) are highly efficient strategies that allow for the synthesis of complex molecules in a single step, reducing the need for intermediate purification and minimizing waste. scinito.airesearchgate.net These reactions are particularly valuable for building diverse heterocyclic scaffolds. nih.gov
For instance, a one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol has been reported for the synthesis of benzothiazoles. nih.govmdpi.com Another example is the one-pot synthesis of 2'-aminobenzothiazolo-arylmethyl-2-naphthols from β-naphthol, aromatic aldehydes, and 2-aminobenzothiazole, catalyzed by N-bromosuccinimide (NBS) under solvent-free conditions. nih.gov
Multicomponent reactions utilizing 2-aminobenzothiazole as a key building block have been developed to construct a variety of fused heterocyclic systems. scinito.ainih.gov These reactions often involve the condensation of 2-aminobenzothiazole with aldehydes and other active methylene (B1212753) compounds, sometimes under microwave irradiation to accelerate the reaction. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a significant advancement in synthetic chemistry, offering considerable advantages over conventional heating methods. This technique utilizes microwave irradiation to heat reactions, which can lead to a dramatic reduction in reaction times, increased product yields, and enhanced purity. scielo.br The application of microwave energy aligns with the principles of green chemistry by minimizing solvent use, reducing side reactions, and improving energy efficiency. scielo.br For the synthesis of this compound and its derivatives, microwave-assisted protocols have proven to be highly effective and versatile.
The synthesis of the core 2-aminobenzothiazole structure and its subsequent derivatization are often accelerated under microwave irradiation. These methods are noted for being rapid, efficient, and often conducted in environmentally benign conditions. nih.gov For instance, the condensation of 2-aminothiophenol with various aldehydes or carboxylic acid derivatives is a common strategy that benefits significantly from microwave heating.
One notable approach involves the one-pot, three-component reaction of 2-aminobenzothiazole, an aldehyde, and ethyl acetoacetate (B1235776) in a solvent-free system, using powdered onion peel as a biocatalyst. frontiersin.org This method highlights the move towards more sustainable synthetic routes. Another efficient catalyst-free method involves the reaction between 2-aminobenzothiazole and 2-bromoacetophenone (B140003) in water, a green medium, to produce benzo[d]imidazo[2,1-b]thiazoles under microwave irradiation. nih.gov
Research has demonstrated the superiority of microwave-assisted synthesis over traditional methods for preparing benzothiazole derivatives. In a comparative study, the microwave method was found to be approximately 25 times faster and increased product yields by 12% to 20% compared to conventional heating under an argon atmosphere. scielo.br Similarly, other studies have reported significant reductions in reaction times and improvements in yields when switching from conventional to microwave-assisted conditions. nih.gov
Several specific protocols highlight the breadth of this methodology:
Condensation with Aldehydes: The reaction of 2-aminothiophenol with various aromatic aldehydes can be carried out under microwave irradiation to yield 2-substituted benzothiazoles. scielo.brnih.gov Using phenyliodoniumbis(trifluoroacetate) (PIFA) as an oxidizing agent in one protocol, the reaction time was significantly reduced compared to traditional heating. nih.gov In another variation, Acacia concinna was used as a biocatalyst under solvent-free microwave conditions, further enhancing the green credentials of the synthesis. nih.gov
Reaction with Carboxylic Acids: 2-substituted benzothiazoles can be prepared by the condensation of ortho-aminothiophenol with different fatty acids under solvent-free microwave irradiation for just 3–4 minutes, using P₄S₁₀ as a catalyst, resulting in high yields. nih.gov
Synthesis of Fused Heterocycles: 2-Aminobenzothiazoles serve as key intermediates for creating more complex fused heterocyclic systems. For example, they react with substituted benzaldehydes and benzyl (B1604629) glycine (B1666218) under microwave irradiation to form novel benzothiazole derivatives containing imidazole (B134444) moieties. ijpbs.com
The following tables summarize the findings from various research studies on the microwave-assisted synthesis of benzothiazole derivatives.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Hydroxy Phenyl Benzothiazoles scielo.br
| Entry | Aldehyde Substituent | Method | Time | Yield (%) |
| 1 | 2-hydroxy | Conventional | 4 h | 78 |
| Microwave | 10 min | 92 | ||
| 2 | 4-hydroxy | Conventional | 5 h | 75 |
| Microwave | 12 min | 95 | ||
| 3 | 2,4-dihydroxy | Conventional | 3 h | 80 |
| Microwave | 8 min | 94 |
Table 2: Microwave-Assisted Synthesis of Benzo[d]imidazo[2,1-b]thiazoles nih.gov
| Entry | R¹ (in 2-aminobenzothiazole) | R² (in 2-bromoacetophenone) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | H | C₆H₅ | H₂O-IPA | MW, 100 | 15 | 95 |
| 2 | H | 4-(C₆H₅)CH₃ | H₂O-IPA | MW, 100 | 15 | 92 |
| 3 | H | 4-(C₆H₅)OCH₃ | H₂O-IPA | MW, 100 | 15 | 90 |
| 4 | H | 4-(C₆H₅)Cl | H₂O-IPA | MW, 100 | 20 | 94 |
| 5 | NO₂ | C₆H₅ | H₂O-IPA | MW, 100 | 25 | 85 |
Table 3: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives from Ketones and Thiourea jusst.org
| Compound | R | R' | Method | Time | Yield (%) |
| 3a | C₆H₅ | H | Conventional | 8-10 h | 65 |
| Microwave | 5-15 min | 85 | |||
| 3b | 4-ClC₆H₄ | H | Conventional | 8-10 h | 60 |
| Microwave | 5-15 min | 82 | |||
| 3c | 4-NO₂C₆H₄ | H | Conventional | 8-10 h | 55 |
| Microwave | 5-15 min | 75 |
These protocols underscore the efficiency, speed, and versatility of microwave irradiation in the synthesis of this compound and a wide array of its structurally related derivatives. The ability to perform these reactions under solvent-free or aqueous conditions further enhances their appeal from an environmental and economic perspective.
Chemical Reactivity and Derivatization Strategies of N Phenyl 1,3 Benzothiazol 2 Amine
Reactions at the Exocyclic Amino Nitrogen
The exocyclic amino nitrogen in N-Phenyl-1,3-benzothiazol-2-amine is a primary site for various chemical reactions due to its nucleophilic character. msu.edumasterorganicchemistry.com This reactivity allows for the introduction of diverse functional groups, leading to the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. nih.gov
Acylation and Alkylation Reactions
The amino group of this compound readily undergoes acylation and alkylation. Acylation is typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides. For instance, the reaction with chloroacetyl chloride introduces a chloroacetyl group, which can serve as a precursor for further modifications. researchgate.net Similarly, acylation with various carboxylic acids can be facilitated using activating agents like N,N'-diisopropylcarbodiimide (DIC). nih.gov
Alkylation of the exocyclic nitrogen introduces alkyl or arylalkyl groups. aip.org These reactions are often carried out using alkyl halides. However, direct alkylation of primary or secondary amines can sometimes lead to a mixture of products due to the increasing nucleophilicity of the resulting secondary and tertiary amines. msu.edumasterorganicchemistry.com A more controlled approach involves the alkylation of a sulfonamide derivative of the primary amine, which can then be deprotected to yield the desired secondary amine. msu.edu
Table 1: Examples of Acylation and Alkylation Reactions
| Reactant | Reagent | Product | Reference |
| This compound | Chloroacetyl chloride | N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | researchgate.net |
| 2-Aminobenzothiazole (B30445) | Alkyl/Aryl carboxylic acids, DIC | 2-N-acyl-aminobenzenethiols | nih.gov |
| Substituted 2-aminobenzothiazoles | 1,4-bis(Bromomethyl)benzene | N-alkylated 2-aminobenzothiazoles | aip.org |
Condensation Reactions with Carbonyl Compounds for Imine Formation
The reaction of this compound with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. researchgate.net This condensation reaction typically occurs under acidic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.comyoutube.com The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. youtube.comyoutube.com
These imine derivatives are valuable intermediates in organic synthesis. For example, the imine can be further reacted to create more complex heterocyclic systems. The reaction is influenced by pH, with an optimal range typically between 4 and 5, as extreme pH values can either protonate the amine nucleophile or fail to sufficiently activate the carbonyl group. libretexts.org
Table 2: Imine Formation from 2-Aminobenzothiazole Derivatives
| Amine Reactant | Carbonyl Reactant | Product Type | Reference |
| 2-Aminobenzothiazole | m-Nitrobenzaldehyde | Schiff base (Imine) | researchgate.net |
| 2-Aminobenzothiazole | Aldehydes/Ketones | Imine | libretexts.orgyoutube.comyoutube.com |
| Substituted anilines | Phenyl isothiocyanate, 2-bromoacetylbenzofuran | N-phenylthiazol-2(3H)-imines | mdpi.com |
Cycloaddition and Annulation Reactions Leading to Fused Heterocycles
The reactivity of the exocyclic amino group, in conjunction with the endocyclic nitrogen of the benzothiazole (B30560) ring, allows for the construction of fused heterocyclic systems through cycloaddition and annulation reactions. jetir.org These reactions are powerful tools for creating complex, multi-ring structures that are often of interest in medicinal chemistry. nih.gov
For example, three-component reactions involving 2-aminobenzothiazole, an aldehyde, and a 1,3-dicarbonyl compound can lead to the formation of annulated products like pyrimido[2,1-b]benzothiazoles. nih.gov These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration. nih.gov Similarly, reaction with reagents like succinic anhydride (B1165640) can lead to the formation of seven-membered heterocyclic rings. researchgate.net
Transformations Involving the Benzothiazole Heterocycle
Beyond the exocyclic amino group, the benzothiazole ring itself is susceptible to various chemical transformations, providing additional avenues for derivatization.
Nucleophilic Substitution Reactions at the C-2 Position
While the exocyclic amino group is the primary site for many reactions, the C-2 position of the benzothiazole ring can also undergo nucleophilic substitution, particularly if a suitable leaving group is present. However, direct substitution of the amino group is not a common pathway. Instead, transformations often involve the synthesis of a 2-substituted benzothiazole from a different precursor, such as the condensation of 2-aminobenzenethiol with a carboxylic acid or its derivative. nih.gov
Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety
The benzene portion of the benzothiazole ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic core. nih.gov The position of substitution is directed by the existing groups on the ring. Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com
Ring Modification and Functionalization Strategies
The inherent stability of the benzothiazole ring system presents a unique set of challenges and opportunities for its chemical modification. Direct functionalization of the heterocyclic core of this compound is often complex due to the electron-rich nature of the fused ring system and the potential for competing reactions at the exocyclic amine. mdpi.com Consequently, synthetic strategies frequently rely on the construction of the desired substituted benzothiazole ring from appropriately functionalized precursors.
One of the most prevalent methods for synthesizing substituted benzothiazole derivatives involves the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes or carboxylic acids and their derivatives. mdpi.commdpi.com This approach allows for the introduction of substituents onto the benzene portion of the benzothiazole nucleus prior to ring closure. The reactivity of the 2-aminothiophenol (B119425) can be modulated by the presence of electron-donating or electron-withdrawing groups on its aromatic ring, influencing the efficiency of the cyclization reaction. mdpi.com
For instance, the reaction of substituted 2-aminothiophenols with aromatic aldehydes can be catalyzed by various reagents, including ammonium (B1175870) chloride, hydrogen peroxide/hydrochloric acid, or facilitated by microwave irradiation to produce a range of 2-aryl-benzothiazoles. mdpi.commdpi.com Similarly, reaction with nitriles, catalyzed by copper, provides another route to 2-substituted benzothiazoles. mdpi.com
The functionalization of the phenyl ring of this compound can also be achieved post-synthesis of the core structure. Electrophilic substitution reactions on the pendant phenyl group are possible, though the directing effects of the benzothiazol-2-amino moiety must be considered. Furthermore, derivatization can be accomplished by targeting the exocyclic amino group, which can undergo reactions such as acylation and the formation of Schiff bases. researchgate.netjetir.org
More advanced strategies for ring modification include transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions have been employed for the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. nih.gov Additionally, rhodium-catalyzed C-H amidation has been utilized to introduce amide functionalities onto the benzothiazole ring system. mdpi.com
A summary of synthetic strategies for the functionalization of the benzothiazole ring is presented in the table below.
| Strategy | Reactants | Catalyst/Conditions | Product Type | Reference |
| Condensation | 2-Aminothiophenol, Aromatic Aldehydes | NH4Cl, Methanol (B129727)/Water, Room Temp | 2-Aryl-benzothiazoles | mdpi.com |
| Condensation | 2-Aminothiophenol, Aromatic Aldehydes | H2O2/HCl, Ethanol (B145695), Room Temp | 2-Aryl-benzothiazoles | mdpi.com |
| Condensation | 2-Aminothiophenol, Benzaldehydes | Iodine Acetate Grafted Polystyrene, Dichloromethane | 2-Phenyl-benzothiazoles | mdpi.com |
| Condensation | 2-Aminothiophenol, Nitriles | Copper catalyst | 2-Substituted benzothiazoles | mdpi.com |
| Intramolecular Cyclization | N-Arylthioureas | RuCl3 | 2-Aminobenzothiazoles | nih.gov |
| Intramolecular Cyclization | N-Aryl-N′,N′-dialkylthioureas | Pd(OAc)2 | 2-(Dialkylamino)benzothiazoles | nih.gov |
| C-H Amidation | 2-Phenylbenzothiazoles, Dioxazolones | [Cp*Rh(III)] | 2-Amido-phenylbenzothiazoles | mdpi.com |
These methods highlight the versatility of synthetic approaches to modify the benzothiazole core, enabling the creation of a diverse library of derivatives with tailored electronic and steric properties. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Structural Elucidation and Advanced Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides unparalleled insight into the solid-state structure of a molecule, revealing detailed information about its conformation, the nature of intermolecular forces, and its packing within the crystal lattice.
Molecular Conformation and Dihedral Angles within the Crystalline Lattice
The benzothiazole (B30560) ring system in N-Phenyl-1,3-benzothiazol-2-amine and its derivatives is generally planar. The conformation of the molecule is largely defined by the dihedral angle between the benzothiazole and the attached phenyl ring. In the case of 2-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}methyl)phenol, the benzothiazole and the aniline (B41778) ring systems are nearly co-planar. However, the phenolic substituent is oriented almost perpendicularly to the rest of the molecule, with a significant interplanar angle of 88.36 (2)°. nih.gov
Table 1: Selected Dihedral Angles in this compound Derivatives
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol | 88.36 (2) (between benzothiazole/aniline plane and phenol (B47542) ring) | nih.gov |
| N-(1,3-Benzothiazol-2-yl)-4-iodobenzenesulfonohydrazide | 78.56 (6) (between benzothiazole and phenyl rings) | st-andrews.ac.uk |
| N-(1,3-Benzothiazol-2-yl)-4-(fluorobenzenesulfonyl)-hydrazide (Mol 2) | 16.6 | mdpi.com |
| N-(1,3-Benzothiazol-2-yl)-4-(chlorobenzenesulfonyl)-hydrazide | ~30 | mdpi.com |
| N-(1,3-Benzothiazol-2-yl)-4-(bromobenzenesulfonyl)-hydrazide | ~30 | mdpi.com |
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound and its analogs is governed by a network of intermolecular interactions. In the crystal structure of 1,3-benzothiazol-2-amine, molecules form centrosymmetric dimers through N-H···N hydrogen bonds. These dimers are further connected by another N-H···N hydrogen bond, creating a two-dimensional network. researchgate.net
In more complex derivatives, such as N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, the supramolecular arrangement is stabilized by classical N–H(hydrazinyl)···N(thiazolyl) hydrogen bonds and several face-to-face, offset π–π interactions. mdpi.comresearchgate.net N–H(hydrazonyl)···O(sulfonate) bonds also play a significant role in the crystal packing. mdpi.comresearchgate.net Furthermore, C–H···N and C–H···O hydrogen bonds, along with N–H···π and C–I···π interactions, have been observed in the crystal structure of N-(1,3-benzothiazol-2-yl)-4-iodobenzenesulfonohydrazide. st-andrews.ac.uk In some cases, weak electrostatic S···Br− interactions also contribute to the formation of helical chains in the crystal lattice. nih.gov
Tautomerism and Conformational Polymorphism in the Solid State
Tautomerism is a crucial aspect of the chemistry of this compound and related compounds. The potential for both imine-enamine and keto-enol tautomerism exists, and the predominant form in the solid state can be determined by X-ray crystallography. For instance, in a series of N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, each compound crystallizes with two independent but similar amino tautomers in the asymmetric unit. mdpi.comresearchgate.net
The existence of different crystalline forms, known as conformational polymorphism, can arise from variations in molecular conformation and packing. For example, N-(1,3-benzothiazol-2-yl)-4-(fluorobenzenesulfonyl)-hydrazide crystallizes in a monoclinic system, while the chloro and bromo analogs are isostructural and crystallize in a tetragonal space group. mdpi.com These differences in crystal systems for closely related molecules underscore the subtle balance of intermolecular forces that dictate the solid-state structure.
High-Resolution Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the chemical structure, connectivity, and electronic environment of this compound in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Connectivity and Stereochemistry
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound and its derivatives. The chemical shifts of the protons and carbons provide detailed information about their local electronic environments.
In the ¹H NMR spectrum of related compounds, the aromatic protons typically appear in the range of δ 7.0–8.8 ppm. For instance, in a 2-amino-3-[2-(1,1′-biphenyl)-4-yl-2-oxoethyl]-1,3-benzothiazol-3-ium iodide, the NH₂ protons present as a broad singlet at around δ 10.27 ppm. mdpi.com The ¹³C NMR spectrum provides complementary information. In N-phenyl-2-[(trichloroacetyl)amino]benzamide, the carbonyl carbons are observed at high chemical shifts of 167.34 ppm and 159.82 ppm. psu.edu The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents and the heteroatoms in the benzothiazole ring. mdpi.comnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed for unambiguous assignment of all proton and carbon signals. psu.edu
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Analogs
| Compound | Solvent | Aromatic-H | NH | Reference |
|---|---|---|---|---|
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | DMSO-d₆ | 7.41-8.13 | 10.26 (s) | nih.gov |
| 2-(1-Phenylsulfonyl-1H-indol-3-yl)-N-(benzothiazol-2-yl)acetamide | CDCl₃ | 7.0-7.8 | 8.0 (s) | asianpubs.org |
| 2-Amino-3-[2-(1,1′-biphenyl)-4-yl-2-oxoethyl]-1,3-benzothiazol-3-ium iodide | DMSO-d₆ | 7.39-8.05 | 10.27 (br. s) | mdpi.com |
Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs
| Compound | Solvent | C=N | Aromatic-C | Reference |
|---|---|---|---|---|
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | DMSO-d₆ | 167.4 | 119.9-154.1 | nih.gov |
| 4-(Benzo[d]thiazol-2-yl)aniline | CDCl₃ | 168.5 | 114.7-154.3 | rsc.org |
| N-phenyl-2-[(trichloroacetyl)amino]benzamide | - | - | 121.77-129.19 | psu.edu |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound and its derivatives, key vibrational bands include the N-H stretching, C=N stretching, and aromatic C-H and C=C stretching vibrations.
The N-H stretching vibration typically appears as a sharp or broad band in the region of 3200-3500 cm⁻¹. For example, in N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide, the N-H stretching vibrations are observed at 3867 and 3737 cm⁻¹. japsonline.com The C=N stretching vibration of the benzothiazole ring is usually found in the range of 1600-1650 cm⁻¹. asianpubs.org Aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. asianpubs.org The presence of other functional groups, such as sulfonyl groups in derivatives, can be confirmed by their characteristic symmetric and asymmetric stretching vibrations, which typically appear around 1366 and 1164 cm⁻¹, respectively. mdpi.com Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds and symmetric vibrations. researchgate.net
Table 4: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound and Derivatives
| Compound | N-H Stretch | C=N Stretch | Aromatic C=C Stretch | Other Key Bands | Reference |
|---|---|---|---|---|---|
| N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide | 3867, 3737 | 1463 | - | 1642 (C=O) | japsonline.com |
| 2-(1-Phenylsulfonyl-1H-indol-3-yl)-N-(benzothiazol-2-yl)acetamide | 3275 | 1650 | 1600, 1425 | 1675 (C=O), 1045 (S=O) | asianpubs.org |
| N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide | 3330 | - | 3090 (Ar-H) | 1366, 1164 (SO₂) | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high precision (typically to four or more decimal places), which allows for the determination of the elemental composition of each ion. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
For this compound, analysis is commonly performed using electrospray ionization (ESI), which typically generates the protonated molecular ion, [M+H]⁺. The theoretical exact mass of this ion can be calculated from the compound's molecular formula, C₁₃H₁₀N₂S.
The calculated monoisotopic mass of the protonated molecule, [C₁₃H₁₁N₂S]⁺, serves as a reference for experimental determination. An experimentally measured mass that aligns with this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.
Table 1: Exact Mass of this compound ([M+H]⁺)
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂S |
| Ion | [M+H]⁺ |
| Calculated Monoisotopic Mass | 227.0637 |
Beyond exact mass determination, tandem mass spectrometry (MS/MS) experiments coupled with HRMS are used to elucidate the compound's fragmentation pathways. By subjecting the isolated [M+H]⁺ ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. While a definitive, published fragmentation spectrum for this compound is not widely available, a plausible pathway can be proposed based on the known fragmentation behavior of the benzothiazole core and related aromatic amines.
The fragmentation is expected to initiate from the protonated molecular ion at m/z 227.0637. Key fragmentation steps likely include:
Cleavage of the C-N bond: The bond between the benzothiazole ring and the exocyclic nitrogen is a likely point of cleavage. This can lead to the formation of a phenylamino (B1219803) radical and the 2-aminobenzothiazole (B30445) cation at m/z 151.0375, or conversely, the formation of an aniline cation (C₆H₅NH₂⁺) at m/z 93.0573.
Fragmentation of the Benzothiazole Ring: The benzothiazole moiety itself can undergo characteristic fragmentation. A common pathway for benzothiazoles is the loss of a hydrogen cyanide (HCN) molecule, which would result in a fragment ion. Another possibility is the cleavage of the thiazole (B1198619) ring, potentially leading to the loss of a thioformyl (B1219250) radical (CHS) or related species.
Loss of Aniline: A significant fragmentation pathway could involve the neutral loss of aniline (C₆H₅NH₂) from the parent ion, leading to the formation of a benzothiazolyl cation at m/z 134.0059.
The major fragments anticipated in the HRMS/MS spectrum are detailed in the table below.
Table 2: Proposed Major Fragment Ions of this compound in HRMS/MS
| Proposed Fragment Structure | Chemical Formula | Calculated m/z | Description of Loss |
|---|---|---|---|
| [C₇H₅N₂S]⁺ | C₇H₅N₂S⁺ | 151.0195 | Loss of benzene (B151609) (C₆H₆) |
| [C₇H₄S]⁺• | C₇H₄S⁺• | 120.0084 | Loss of phenylamine radical and HCN |
| [C₆H₅NH₂]⁺• | C₆H₆N⁺ | 93.0573 | Fragment corresponding to aniline cation radical |
| [C₆H₅]⁺ | C₆H₅⁺ | 77.0386 | Phenyl cation, loss of the benzothiazole-amine moiety |
This detailed analysis of the exact mass and fragmentation pattern provides a high degree of confidence in the identification and structural elucidation of this compound, distinguishing it from other isomers and structurally related compounds.
Theoretical and Computational Chemistry of N Phenyl 1,3 Benzothiazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the molecular properties of N-Phenyl-1,3-benzothiazol-2-amine and its derivatives. These methods allow for the detailed examination of electronic structure, reactivity, and spectroscopic characteristics.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The electronic behavior of this compound and related compounds is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests a higher propensity for chemical reactions. nih.gov
DFT calculations have been employed to analyze the HOMO-LUMO energy gap of various benzothiazole (B30560) derivatives. mgesjournals.comresearchgate.netresearchgate.net These studies reveal that charge transfer predominantly occurs within the molecule, and the magnitude of the HOMO-LUMO gap can be influenced by substituents on the phenyl ring. nih.govresearchgate.net For instance, both electron-donating and electron-withdrawing groups can modulate the electronic properties and, consequently, the reactivity of the molecule. researchgate.net The distribution of HOMO and LUMO orbitals provides a visual representation of the electron-donating and electron-accepting regions of the molecule, respectively. researchgate.net
Table 1: Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Value (eV) |
| EHOMO | Varies with substituent |
| ELUMO | Varies with substituent |
| Energy Gap (ΔE) | Varies with substituent |
Note: The specific values for this compound require dedicated computational studies.
Electrostatic Potential Mapping and Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP surface illustrates regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic centers, respectively.
For benzothiazole derivatives, MEP analysis helps in identifying the regions susceptible to electrophilic and nucleophilic attack. scirp.org The nitrogen and sulfur atoms of the benzothiazole ring, along with any electronegative substituents, typically exhibit negative potential (red and yellow regions), indicating their role as nucleophilic centers. Conversely, hydrogen atoms and other electropositive regions show positive potential (blue regions), marking them as sites for electrophilic interaction. scirp.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.
Spectroscopic Property Prediction (e.g., UV-Vis Absorption, NMR Chemical Shifts)
Theoretical methods are highly effective in predicting the spectroscopic properties of molecules, providing a means to validate and interpret experimental data.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic absorption spectra of organic molecules. scirp.org For benzothiazole derivatives, these calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which are often characterized as π-π* or n-π* transitions. researchgate.netmdpi.com The presence of different substituents on the benzothiazole or phenyl rings can cause a shift in the absorption bands. researchgate.net
NMR Chemical Shifts: DFT calculations can also predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mgesjournals.com By calculating the magnetic shielding tensors of the nuclei, theoretical chemical shifts can be obtained and compared with experimental spectra to aid in structural elucidation. arxiv.orgnih.govresearchgate.net The accuracy of these predictions has been significantly improved with the development of advanced computational methods and basis sets. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. acs.org For a molecule like this compound, MD simulations can explore the rotational freedom around the C-N bond connecting the phenyl and benzothiazole rings, revealing the most stable conformations and the energy barriers between them.
These simulations are particularly useful for understanding how the molecule interacts with its environment, such as a solvent or a biological target. nih.gov By simulating the system at an atomic level, researchers can observe the formation and breaking of hydrogen bonds and other non-covalent interactions that govern the molecule's behavior in solution or within a binding pocket. nih.gov
In Silico Predictions and Virtual Screening Methodologies
In silico methods, including molecular docking and virtual screening, are integral to modern drug discovery and materials science, enabling the rapid assessment of large libraries of compounds for their potential activity against a specific target. researchgate.net
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.gov For this compound and its derivatives, docking studies can be used to explore their potential as inhibitors of various enzymes or as ligands for specific receptors. nih.gov
The process involves placing the ligand in the binding site of the target protein and evaluating the binding energy based on a scoring function that considers factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. These studies can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov
Predictive Modeling of Physicochemical Descriptors and Bioactivity
In the realm of modern drug discovery and materials science, computational chemistry serves as a powerful tool to forecast the characteristics of novel molecules, thereby streamlining research and development efforts. For this compound and its derivatives, predictive modeling plays a pivotal role in elucidating their potential as therapeutic agents or functional materials. This is achieved through the calculation of various physicochemical descriptors and the simulation of their interactions with biological targets.
Predictive Modeling of Physicochemical Descriptors
The physicochemical properties of a compound are instrumental in determining its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). biointerfaceresearch.comnih.gov Computational tools allow for the in silico prediction of these properties, offering a preliminary assessment of a compound's drug-likeness. nih.govresearchgate.net For benzothiazole derivatives, key descriptors such as molecular weight, lipophilicity (log P), and topological polar surface area (TPSA) are often calculated to evaluate their potential for oral bioavailability, governed by frameworks like Lipinski's rule of five. biointerfaceresearch.comnih.gov
For instance, studies on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, which share a core benzothiazole structure, have shown that these compounds generally comply with Lipinski's rule, indicating good potential drug-likeness. nih.gov One derivative in this study exhibited a predicted absorption percentage of 86.77%. nih.gov Similarly, ADME predictions for benzothiazole-thiazole hybrids have been used to assess their viability as drug candidates, with some derivatives showing high gastrointestinal absorption and good bioavailability. nih.gov
Below is a table of predicted physicochemical descriptors for a selection of benzothiazole derivatives, illustrating the types of data generated in such studies.
| Compound/Derivative Class | Molecular Weight ( g/mol ) | LogP (o/w) | Topological Polar Surface Area (Ų) | Predicted GI Absorption | Bioavailability Score | Reference |
| 2-hydroxy benzothiazole-linked 1,3,4-oxadiazoles | Varies | Varies | >70% absorption for most compounds | High (for some) | Complies with Lipinski's Rule | nih.gov |
| Benzothiazolo[3,2-a]pyrimidine | 269.28 | 1.45 | 103.47 | High | 0.55 | nih.gov |
| Amidino benzothiazoles | Varies | Varies | Varies | Not Specified | Not Specified | mdpi.com |
Predictive Modeling of Bioactivity
Beyond physicochemical properties, computational models are extensively used to predict the biological activity of this compound derivatives. This is primarily achieved through Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.netimist.ma These models are valuable for predicting the activity of untested compounds and for guiding the design of more potent analogues. researchgate.net For benzothiazole derivatives, QSAR models have been developed to predict a range of biological activities, including antibacterial and cytotoxic effects. researchgate.netresearchgate.net
In one such study, a QSAR model for the antibacterial activity of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones was generated, indicating that the antimicrobial activity was dependent on the substituents on the phenyl ring. researchgate.net Another QSAR study on benzothiazole derivatives as cytotoxic inhibitors revealed that physicochemical descriptors significantly influence their activity, with the presence of trifluoromethyl groups correlating with stronger cytotoxic effects. researchgate.net The predictive power of these models is often validated through internal and external validation techniques to ensure their robustness. imist.ma
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. biointerfaceresearch.comijpbs.com This method is crucial for understanding the mechanism of action of potential drugs by visualizing their interactions with the active site of a biological target. ijprajournal.com For benzothiazole derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes implicated in diseases like cancer and Alzheimer's disease. biointerfaceresearch.comijpbs.com
For example, docking studies have been performed on benzothiazole derivatives against targets such as human BACE-1, which is associated with Alzheimer's disease, and p56lck, a protein kinase involved in cancer. biointerfaceresearch.comijpbs.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues, which are crucial for binding affinity. researchgate.net The docking scores obtained from these simulations provide an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction. ijpbs.com
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of the early-stage drug discovery process. biointerfaceresearch.comresearchgate.net In silico ADMET studies help in identifying potential liabilities of a drug candidate, such as poor absorption or high toxicity, before committing to expensive and time-consuming experimental studies. researchgate.net For benzothiazole derivatives, various computational tools are used to predict their ADMET properties. biointerfaceresearch.comnih.govnih.gov These predictions are based on the compound's structure and physicochemical properties. biointerfaceresearch.com Studies have shown that many benzothiazole derivatives possess favorable ADMET profiles, including good blood-brain barrier penetration and reduced toxicity. ijpbs.com
The table below summarizes some of the predicted ADMET properties for benzothiazole derivatives found in the literature.
| Derivative Class | Predicted Absorption | Blood-Brain Barrier Penetration | Metabolism | Toxicity | Reference |
| Benzothiazole derivatives | High absorption for some | Favorable | Good metabolism for some | Predicted to be non-toxic for some | researchgate.netijpbs.com |
| Benzothiazole-phenyl analogs | Not Specified | Not Specified | Assessed via liver microsomal stability | Not Specified | nih.gov |
| 2-hydroxy benzothiazole-based 1,3,4-oxadiazoles | >70% for most compounds | Not Specified | Not Specified | Not Specified | nih.gov |
| Benzothiazole-thiazole hybrids | High GI absorption for some | Not Specified | Not Specified | Not Specified | nih.gov |
Structure Activity Relationship Sar Studies and Mechanistic Insights
Correlating Structural Modifications with Biological Potency Profiles
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For N-Phenyl-1,3-benzothiazol-2-amine derivatives, these studies have revealed critical insights into how specific structural changes influence their biological effects.
Modifications to both the N-phenyl ring and the benzene (B151609) ring of the benzothiazole (B30560) core have been shown to significantly impact the biological potency of these compounds.
The introduction of various substituents on the phenyl and benzothiazole rings can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For instance, in the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), it was found that strong, nonpolar electron-withdrawing groups, such as trifluoromethyl groups, are well-tolerated when placed at the ortho and para positions of an aromatic ring attached to the core structure. nih.govresearchgate.netnih.gov This led to the identification of potent dual inhibitors. nih.govresearchgate.net Specifically, an analog with a trifluoromethyl group in the ortho position demonstrated significant inhibitory activity against both FAAH and human sEH. nih.gov
Further studies have highlighted the importance of substituent positioning. For example, in a series of anticonvulsant agents, the position of a fluorine substituent on a benzyloxy group attached to the benzothiazole core influenced activity, with the meta and para positions being more favorable than the ortho position. nih.gov Conversely, the introduction of chloro or trifluoromethyl groups on the same benzyl (B1604629) moiety resulted in a loss of activity. nih.gov
In the context of anticancer activity, the presence of hydrophobic moieties on the benzothiazole derivative is considered beneficial for its cytotoxic effects against cancer cell lines. pharmacyjournal.in Groups such as amino, hydroxyl, and chloro have been associated with enhanced anticancer properties. pharmacyjournal.in The substitution pattern on the 2-phenyl group is also crucial, with methyl or halogen substituents at the 3'-position enhancing potency against various cancer cell lines. chemistryjournal.net
The following table summarizes the effects of various substituents on the biological activity of this compound derivatives:
| Compound/Derivative | Substituent and Position | Biological Activity | Key Findings |
| Benzothiazole-phenyl analogs | Trifluoromethyl group at ortho and para positions of the aromatic ring | Dual sEH/FAAH inhibition | Well-tolerated by target enzymes, leading to potent dual inhibitors. nih.govresearchgate.netnih.gov |
| 6-Fluorobenzyl derivatives | Fluorine at meta and para positions of the benzyl group | Anticonvulsant activity | m-F = p-F > o-F in terms of activity. nih.gov |
| 6-Chlorobenzyl derivatives | Chlorine on the benzyl group | Anticonvulsant activity | Showed no activity at the tested dose. nih.gov |
| 2-(4-aminophenyl) benzothiazole analogs | Methyl or halogen at 3'-position of the 2-phenyl group | Anticancer activity | Enhanced potency and extended spectrum of action. chemistryjournal.net |
| 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives | Fluorine at the 6-position of the benzothiazole ring | Anti-MERS-CoV activity | Increased inhibitory activity. nih.gov |
Research has shown that the benzothiazole-phenyl moiety connected to an amide-piperidine group via a sulfonamide bond is essential for dual inhibition of FAAH and sEH enzymes. nih.gov The introduction of fluoro-, chloro-, bromo-, methyl-, or methoxy- groups at the ortho position of an attached aromatic ring resulted in several potent dual inhibitors. nih.gov
In the pursuit of novel anticonvulsant agents, the replacement of a mercapto-triazole ring with other heterocycles like imidazole (B134444), triazole, and tetrazole in benzothiazole derivatives was investigated. nih.gov However, these modifications generally led to a loss of anticonvulsant activity. nih.gov
For anti-MERS-CoV activity, the benzothiazole motif was found to be crucial for inhibitory capacity. nih.gov Replacing the benzothiazole unit abolished the inhibitory activity. nih.gov Furthermore, while changing a phenyl ring to a pyridine (B92270) ring did not cause significant changes in activity, the introduction of a heteroatom between the benzothiazole group and a phenyl ring to increase flexibility unfortunately abolished the inhibitory activity. nih.gov
The table below details the impact of heterocyclic fusion and side chain modifications:
| Core Structure Modification | Attached Heterocycle/Side Chain | Biological Target/Activity | Outcome |
| Benzothiazole-phenyl with amide-piperidine | Aromatic ring via sulfonamide bond | FAAH and sEH | Essential for dual inhibition. nih.gov |
| Benzothiazole with mercapto-triazole | Imidazole, triazole, tetrazole | Anticonvulsant | Loss of activity. nih.gov |
| 1-phenyl-N-(benzothiazol-2-yl)methanimine | Pyridine ring (replacing phenyl ring C) | MERS-CoV | No significant change in inhibitory activity. nih.gov |
| 1-phenyl-N-(benzothiazol-2-yl)methanimine | Heteroatom between benzothiazole and phenyl ring B | MERS-CoV | Abolished inhibitory activity. nih.gov |
The spatial arrangement of atoms and functional groups within this compound derivatives, including positional isomerism and stereochemistry, can have a profound effect on their biological activity.
Studies on anticonvulsant benzothiazole derivatives have demonstrated the importance of substituent position. For instance, with 6-fluorobenzyl derivatives, the anticonvulsant activity was influenced by the position of the fluorine atom on the phenyl ring, with the order of potency being meta = para > ortho. nih.gov
In the context of anti-MERS-CoV inhibitors, the position of hydroxyl and methoxy (B1213986) groups on a phenyl ring influenced activity, with compounds containing a 3-hydroxyl group being more potent. nih.gov The introduction of a fluorine atom at different positions of the benzothiazole ring also resulted in varied inhibitory capacities, with the 6-position being the most favorable for increased activity. nih.gov
While specific studies focusing solely on the stereochemical impact of chiral centers within this compound derivatives are not extensively detailed in the provided context, the principles of stereochemistry dictate that different enantiomers or diastereomers can exhibit distinct biological activities due to their differential interactions with chiral biological macromolecules like enzymes and receptors.
The following table illustrates the influence of positional isomerism on biological activity:
| Derivative Class | Isomeric Variation | Biological Activity | Observed Effect |
| 6-Fluorobenzyl benzothiazoles | Positional isomerism of fluorine on the benzyl ring | Anticonvulsant | Activity order: m-F = p-F > o-F. nih.gov |
| 1-phenyl-N-(benzothiazol-2-yl)methanimines | Position of hydroxyl and methoxy groups on the phenyl ring | Anti-MERS-CoV | 3-OH substituted compounds were more potent. nih.gov |
| 1-phenyl-N-(benzothiazol-2-yl)methanimines | Position of fluorine on the benzothiazole ring | Anti-MERS-CoV | 6-Fluoro substitution led to the highest inhibitory activity. nih.gov |
Mechanistic Probes of Molecular Interactions with Biological Systems
Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for rational drug design. This involves elucidating how these compounds interact with specific enzymes and receptors.
This compound derivatives have been shown to inhibit various enzymes through different mechanisms.
One of the key mechanisms of action for some bioactive molecules is the inhibition of enzymes involved in disease pathology. For instance, certain benzothiazole-phenyl analogs have been identified as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.govresearchgate.net The inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), while FAAH inhibition increases the levels of endocannabinoids, both of which contribute to pain relief. nih.gov The development of dual inhibitors is a significant strategy in medicinal chemistry to potentially reduce side effects associated with co-administering multiple drugs. nih.govresearchgate.net
In the context of anticancer research, some benzothiazole derivatives have been investigated as inhibitors of Forkhead Box M1 (FOXM1), a transcription factor often overexpressed in cancer. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds within the DNA-binding domain of FOXM1. nih.gov
Furthermore, other benzothiazole derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. researchgate.net Molecular docking and dynamics simulations have provided insights into the stable interactions between the inhibitor and the peripheral anionic site of AChE. researchgate.net
The table below summarizes the enzyme inhibition mechanisms for various this compound derivatives:
| Derivative Class | Target Enzyme(s) | Mechanism of Inhibition | Therapeutic Area |
| Benzothiazole-phenyl analogs | Soluble epoxide hydrolase (sEH) and Fatty acid amide hydrolase (FAAH) | Dual inhibition, preventing degradation of anti-inflammatory mediators and increasing endocannabinoids. nih.govresearchgate.net | Pain relief nih.gov |
| Benzothiazole/thiazolidine-2,4-dione derivatives | Forkhead Box M1 (FOXM1) | Potential inhibition of the DNA-binding domain. nih.gov | Anticancer nih.gov |
| Benzothiazole derivatives with alkyl phenyl ether fragments | Acetylcholinesterase (AChE) | Inhibition, with stable interactions at the peripheral anionic site. researchgate.net | Alzheimer's disease researchgate.net |
The biological effects of this compound derivatives can also be mediated through their interaction with specific receptors, leading to the modulation of various signaling pathways.
While the provided search results primarily focus on enzyme inhibition, the broader class of benzothiazole derivatives is known to interact with a variety of receptors. For example, some synthetic aromatic compounds related to this compound have been suggested to have activity at the CB1 receptor. biosynth.com
In the context of anticancer activity, the modulation of inflammatory pathways is a key consideration. Certain benzothiazole derivatives have been shown to decrease the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are known to contribute to the tumor microenvironment. nih.gov This suggests that the anticancer effects of these compounds may be, in part, due to their ability to modulate inflammatory signaling pathways. nih.gov
Further research is needed to fully elucidate the receptor binding profiles and the specific signaling pathways modulated by this compound and its analogs.
Molecular Basis of Interactions with Cellular Components
The molecular interactions of this compound and its derivatives with various cellular components are fundamental to their biological activities. These interactions, primarily non-covalent, are dictated by the compound's structural and electronic properties, enabling it to bind to specific pockets on proteins and other macromolecules. Research, largely centered on its derivatives, has provided significant insights into the molecular basis of these interactions, particularly in the context of enzyme inhibition and antiviral activity.
Interaction with Enzymes
Derivatives of the this compound scaffold have been extensively studied as inhibitors of a range of enzymes, highlighting the versatility of this chemical framework in drug design. The benzothiazole ring, often serving as a key pharmacophore, along with the phenyl group, facilitates various types of molecular interactions within the active sites of enzymes. nih.govmdpi.commdpi.com
Dual Inhibition of sEH and FAAH:
One of the notable activities of benzothiazole-phenyl analogs is their ability to dually inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov The inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), while FAAH inhibition increases the levels of endocannabinoids like anandamide, both of which contribute to pain relief. nih.gov
Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives. For instance, in the active site of human sEH, the benzothiazole-phenyl moiety is crucial for establishing inhibitory action. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring can significantly modulate the inhibitory potency. nih.gov
Inhibition of Enzymes in Neurodegenerative Diseases:
Derivatives of this compound have also been investigated for their potential in treating neurodegenerative diseases by targeting key enzymes. For example, certain benzothiazole derivatives have been shown to inhibit the aggregation of α-synuclein and tau proteins, pathological hallmarks of Parkinson's and Alzheimer's diseases, respectively. acs.org Thioflavin T (ThT) fluorescence assays are commonly used to monitor the fibril formation of these proteins in the presence of such compounds. acs.org
Antitubercular Activity through Enzyme Inhibition:
The benzothiazole scaffold is also a promising framework for the development of new antitubercular agents. Research has focused on designing derivatives that target essential enzymes in Mycobacterium tuberculosis. One such target is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme critical for the synthesis of the mycobacterial cell wall. rsc.org Molecular docking studies of benzothiazole derivatives against DprE1 help in understanding the structural requirements for potent inhibition. rsc.org
Antiviral Interactions
The this compound framework has been identified as a promising scaffold for developing antiviral agents. A notable example is its activity against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV).
A series of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives were developed as MERS-CoV entry inhibitors. nih.gov The proposed mechanism involves the interaction of these compounds with the viral spike (S) protein. The S protein is essential for viral entry into host cells, and its inhibition can effectively block the infection process. SAR studies indicated that the benzothiazole moiety and the phenyl ring are important for maintaining inhibitory activity against the MERS-S pseudovirus. nih.gov
One vendor of this compound claims it acts as an antiviral agent by inhibiting RNA replication through binding to the CB1 receptor. biosynth.com However, the same source makes a scientifically unsupported claim about the compound binding to a "carbon disulphide group in the ribose moiety of nucleosides," a group that does not exist in ribose, casting doubt on the reliability of this specific information without further validation from peer-reviewed scientific literature. biosynth.com
Interactions in Anticancer and Anti-inflammatory Pathways
The benzothiazole framework is a recognized scaffold in the design of compounds with potential anticancer and anti-inflammatory properties. nih.gov The planar structure of the benzothiazole ring system allows it to intercalate into DNA or bind to the active sites of enzymes involved in cancer progression and inflammation.
The following table summarizes the key molecular interactions and cellular targets of this compound derivatives based on available research.
| Biological Target Category | Specific Target | Type of Interaction/Activity | Interacting Moiety | Supporting Research Focus | Citation |
| Enzymes | Soluble Epoxide Hydrolase (sEH) | Inhibition | Benzothiazole-phenyl scaffold | Dual sEH/FAAH inhibitors for pain relief | nih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | Benzothiazole-phenyl scaffold | Dual sEH/FAAH inhibitors for pain relief | nih.gov | |
| Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | Inhibition | Benzothiazole scaffold | Antitubercular drug development | rsc.org | |
| Viral Proteins | MERS-CoV Spike (S) Protein | Inhibition of viral entry | 1-phenyl-N-(benzothiazol-2-yl)methanimine | Antiviral drug development | nih.gov |
| Pathological Protein Aggregates | α-Synuclein and Tau Fibrils | Modulation of aggregation | Benzothiazole derivatives | Neurodegenerative disease treatment | acs.org |
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzothiazole (B30560) derivatives has traditionally involved the condensation of 2-aminothiophenols with various electrophiles. nih.govmdpi.com While effective, these methods often require harsh reaction conditions, toxic catalysts, and generate significant waste. The future of N-Phenyl-1,3-benzothiazol-2-amine synthesis lies in the development of green and sustainable protocols.
Emerging research focuses on:
Catalytic Systems: The use of novel catalysts is a key area of development. For instance, heterogeneous catalysts like SnP2O7 have been shown to facilitate the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes, offering high yields, short reaction times, and catalyst reusability. mdpi.com Laccases, a type of enzyme, are also being explored as green catalysts for similar condensations. mdpi.com
Green Solvents and Conditions: Researchers are moving away from traditional organic solvents towards more environmentally benign options like water and ethanol (B145695). nih.govmdpi.com Microwave-assisted synthesis and one-pot multicomponent reactions are also gaining traction as they offer increased efficiency and reduced energy consumption. nih.gov For example, a mixture of H2O2/HCl in ethanol at room temperature has been used as an effective catalytic system. nih.govmdpi.com
Alternative Starting Materials: The use of carbon dioxide (CO2) as a C1 source for the synthesis of the benzothiazole core represents a significant step towards sustainability. nih.gov This approach, catalyzed by systems like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) with a hydrosilane, provides an environmentally friendly route to benzothiazoles. nih.gov
Deeper Elucidation of Complex Biological Mechanisms
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. pcbiochemres.com However, the precise molecular mechanisms underlying these effects are often not fully understood. Future research will focus on a deeper elucidation of these complex biological interactions.
Key areas of investigation include:
Target Identification and Validation: Identifying the specific cellular targets of this compound and its analogs is crucial. For instance, some derivatives have been shown to inhibit both AKT and ERK signaling pathways in cancer cells. nih.gov Others have been identified as inhibitors of Middle East respiratory syndrome coronavirus (MERS-CoV) entry. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzothiazole scaffold and the N-phenyl group will continue to be a key strategy to optimize biological activity and understand the structural requirements for target binding. nih.gov
Amyloid-β Aggregation Inhibition: The benzothiazole scaffold is a promising molecular framework for developing ligands that bind to amyloid-β aggregates, which are pathological hallmarks of Alzheimer's disease. exlibrisgroup.com Further studies are needed to understand the binding specificity and to design more effective inhibitors.
Exploration of Next-Generation Materials Science Applications
The unique photophysical and electronic properties of benzothiazole derivatives make them attractive candidates for applications in materials science. mdpi.com Future research is poised to explore their potential in next-generation materials.
Emerging applications include:
Organic Electronics: Benzothiazole-containing molecules have been investigated for their use in organic light-emitting diodes (OLEDs) and as data storage materials. mdpi.comrsc.org For example, a molecule incorporating a benzothiazole group showed non-volatile ternary write-once-read-many (WORM) data-storage behavior. rsc.org
Fluorescent Probes: The inherent fluorescence of many benzothiazole derivatives makes them suitable for use as sensors and imaging agents. mdpi.com Their ability to interact with specific biological targets, such as amyloid fibrils, opens up possibilities for their use as diagnostic tools. exlibrisgroup.com
Integration of Multiscale Computational and Experimental Approaches
The synergy between computational modeling and experimental work is becoming increasingly vital in chemical research. For this compound and its derivatives, this integrated approach will accelerate discovery and optimization.
Future directions include:
Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful tool for studying the electronic structure, reactivity, and spectroscopic properties of benzothiazole derivatives. mdpi.comnih.gov These calculations can predict molecular geometries, HOMO-LUMO energy gaps, and other parameters that are crucial for understanding their behavior. mdpi.comresearchgate.net
Molecular Docking and Dynamics: Computational docking studies are used to predict the binding modes of benzothiazole derivatives to their biological targets, such as proteins and enzymes. mdpi.comresearchgate.net This information is invaluable for guiding the design of more potent and selective inhibitors.
Predictive Modeling: By combining experimental data with computational models, it is possible to develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity or material properties of new, unsynthesized compounds.
Design and Synthesis of Advanced Benzothiazole Scaffolds for Multifunctional Properties
The versatility of the benzothiazole core allows for the design and synthesis of advanced scaffolds with tailored, multifunctional properties. The future will see the creation of novel molecules that combine multiple functionalities within a single structure.
Areas of focus will be:
Molecular Hybridization: This strategy involves combining the benzothiazole pharmacophore with other biologically active moieties to create hybrid molecules with enhanced or synergistic effects. nih.gov For example, benzothiazole has been linked to triazole and thiazolidinone rings to generate compounds with potential anticancer and antitubercular activities. nih.govexlibrisgroup.com
Solid-Phase Synthesis: The development of efficient solid-phase synthesis methods will enable the rapid generation of libraries of benzothiazole-containing peptides and other complex molecules for high-throughput screening. nih.gov
Multifunctional Materials: By strategically modifying the benzothiazole scaffold, it is possible to create materials that exhibit, for example, both fluorescence and specific biological activity, making them suitable for theranostic applications (combined therapy and diagnostics).
Q & A
Q. What are the common synthetic routes for N-Phenyl-1,3-benzothiazol-2-amine derivatives?
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation employs:
- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯N interactions forming dimeric networks) and confirms planarity of the benzothiazole core .
- Spectroscopic techniques :
-
¹H/¹³C NMR : Identifies substituent effects on aromatic protons (e.g., deshielding at δ 7.5–8.2 ppm for benzothiazole protons) .
-
IR spectroscopy : Detects C=N stretching (~1620 cm⁻¹) and N–H vibrations (~3550 cm⁻¹) .
Table 2: Key Crystallographic Data (Parent Compound)
Parameter Value Space group P-1 R-factor 0.052 Hydrogen bonds N–H⋯N, C–H⋯F/O Refinement software SHELXL-97
Q. What biological activities have been reported for benzothiazol-2-amine derivatives?
Q. How can reaction conditions be optimized for synthesizing this compound with high yield?
Q. What strategies address contradictions in biological activity data among benzothiazol-2-amine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
